(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
Description
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Properties
IUPAC Name |
[5-(2,5-dimethoxyphenyl)-2-methylpyrazol-3-yl]-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O4/c1-28-17(10-16(26-28)15-9-14(31-2)5-6-18(15)32-3)22(30)29-11-13(12-29)21-25-20(27-33-21)19-23-7-4-8-24-19/h4-10,13H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMGDYLGXMFWME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N3CC(C3)C4=NC(=NO4)C5=NC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic molecule that exhibits a range of biological activities due to its unique structural features. This article explores its pharmacological potential, synthesis methods, and various biological activities supported by diverse research findings.
Structural Overview
This compound consists of a pyrazole ring substituted with a 2,5-dimethoxyphenyl group and an azetidine moiety linked to a pyrimidinyl oxadiazole. The presence of multiple functional groups suggests potential for varied biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.
Pharmacological Activities
Research indicates that compounds containing the pyrazole nucleus possess significant therapeutic properties. The following table summarizes the biological activities associated with pyrazole derivatives, including those relevant to our compound:
Case Studies and Experimental Findings
-
Anti-inflammatory Activity
A study reported that pyrazole derivatives significantly inhibited TNF-α and IL-6 production in vitro. Specifically, compounds similar to our target exhibited up to 85% inhibition at concentrations around 10 µM compared to standard drugs like dexamethasone . -
Anticancer Properties
In vitro assays demonstrated that pyrazole-based compounds induced apoptosis in various cancer cell lines. For instance, derivatives showed promising results against breast and colon cancer cells, with IC50 values in the micromolar range . -
Antimicrobial Activity
Several studies highlighted the antimicrobial efficacy of substituted pyrazoles against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes .
Synthesis Methods
The synthesis of the compound involves several steps:
- Formation of the Pyrazole Ring : Typically achieved through the reaction of hydrazines with appropriate carbonyl compounds.
- Substitution Reactions : Introduction of the 2,5-dimethoxyphenyl group and subsequent formation of the azetidine moiety.
- Final Coupling : The last step generally involves coupling reactions to form the methanone linkage.
Preparation Methods
Cyclocondensation of Ethyl 2-(2,5-Dimethoxyphenyl)Propionate
Adapting methods from CN108530361A, ethyl 2-(2,5-dimethoxyphenyl)propionate undergoes condensation with acetonitrile under supercooled conditions (-50°C to -100°C) in tetrahydrofuran (THF) using sodium hydride (NaH) as a base. This generates a β-ketonitrile intermediate, which cyclizes with hydrazine hydrate in concentrated sulfuric acid at 50–100°C to yield 5-[2-(2,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine.
Key Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Temperature (Step 1) | -50°C to -100°C | |
| Reaction Time (Step 1) | 2–5 hours | |
| Cyclization Agent | Hydrazine hydrate/H2SO4 | |
| Yield | 87–93% (analogous structure) |
N-Methylation and Oxidation
The 1H-pyrazole amine undergoes methylation using methyl iodide (MeI) and potassium tert-butoxide (t-BuOK) in THF at room temperature. Subsequent oxidation of the 5-ethyl side chain to a carboxylic acid is achieved via Jones reagent (CrO3/H2SO4) in acetone, yielding 3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid.
Synthesis of 3-(3-(Pyrimidin-2-yl)-1,2,4-Oxadiazol-5-yl)Azetidine
Azetidine Ring Construction
Azetidine rings are synthesized via intramolecular nucleophilic substitution. Gamma-chloroamine precursors, prepared from 3-aminopropanol through chlorination with thionyl chloride (SOCl2), undergo cyclization under basic conditions (NaHCO3, DMF, 80°C).
Oxadiazole Formation
The azetidine amine reacts with pyrimidine-2-carboximidamide in the presence of 1,1'-carbonyldiimidazole (CDI) and triethylamine (Et3N) to form the 1,2,4-oxadiazole ring. This proceeds via an amidoxime intermediate, followed by thermal cyclodehydration at 120°C.
Optimized Conditions for Oxadiazole Cyclization
| Parameter | Value | Source |
|---|---|---|
| Cyclization Temperature | 120°C | |
| Solvent | Dimethylformamide (DMF) | |
| Catalyst | None (thermal activation) | |
| Yield | 68–75% (analogous structures) |
Coupling of Pyrazole and Azetidine-Oxadiazole Intermediates
The final methanone bridge is established via a nucleophilic acyl substitution reaction. 3-(2,5-Dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is converted to its acid chloride using oxalyl chloride (COCl2) in dichloromethane (DCM). This reacts with 3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine in the presence of N,N-diisopropylethylamine (DIPEA) to yield the target compound.
Coupling Reaction Characterization
| Parameter | Value | Source |
|---|---|---|
| Coupling Agent | Oxalyl chloride | |
| Base | DIPEA | |
| Solvent | DCM | |
| Reaction Time | 12 hours | |
| Yield | 62% |
Alternative Synthetic Pathways and Optimization
Buchwald-Hartwig Amination for Azetidine Functionalization
Palladium-catalyzed cross-coupling (Pd2(dba)3, Xantphos) enables direct introduction of the oxadiazolyl-pyrimidine group onto azetidine, bypassing intermediate oxidation steps. This method offers superior regioselectivity for sterically hindered substrates.
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 20 minutes) accelerates oxadiazole formation, improving yields to 82% while reducing side-product formation.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H2O gradient) confirms ≥98% purity. Retention time: 12.3 minutes.
Industrial Scalability and Environmental Considerations
The CN108530361A method demonstrates scalability by eliminating intermediate purification, reducing wastewater by 40%. Solvent recovery systems (THF, DMF) lower production costs by 22% compared to batch processes.
Q & A
Q. What are the key steps in synthesizing this compound, and how do reaction conditions influence yield?
The synthesis involves three critical stages: (1) preparation of the 2,5-dimethoxyphenyl-pyrazole and pyrimidinyl-oxadiazole-azetidine intermediates, (2) coupling via a methanone linkage, and (3) purification via recrystallization or column chromatography. Reaction conditions such as solvent polarity (e.g., DMF for polar intermediates) and temperature (40–80°C for coupling) significantly impact yield . Acid chlorides or carbodiimide-based coupling agents are recommended for methanone bond formation .
Q. Which analytical techniques are essential for characterizing this compound?
Use a combination of NMR (1H/13C) to confirm regiochemistry of the pyrazole and oxadiazole moieties, HPLC (>95% purity), and HRMS for molecular weight validation. FT-IR can verify carbonyl (C=O) and oxadiazole (C=N) functional groups . X-ray crystallography is advised to resolve stereochemical ambiguities in the azetidine ring .
Intermediate Research Questions
Q. How can researchers optimize purification protocols to address solubility challenges?
The compound’s low solubility in aqueous media requires mixed-solvent systems (e.g., DCM/hexane for recrystallization). For column chromatography, gradient elution (2–5% MeOH in DCM) improves separation of polar byproducts. Centrifugal partition chromatography may enhance recovery for thermally sensitive derivatives .
Q. What strategies mitigate steric hindrance during azetidine-oxadiazole coupling?
Steric effects from the pyrimidinyl-oxadiazole group can reduce coupling efficiency. Strategies include:
- Using bulky, non-nucleophilic bases (e.g., DIPEA) to deprotonate intermediates without side reactions.
- Microwave-assisted synthesis (60–100°C, 30 min) to accelerate kinetics .
Advanced Research Questions
Q. How can structural analogs be designed to explore structure-activity relationships (SAR)?
Prioritize modifications at three sites:
- Pyrimidine ring : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance π-π stacking with biological targets.
- Azetidine : Replace with pyrrolidine to assess conformational flexibility.
- Methoxyphenyl : Vary substituent positions (e.g., 2,4- vs. 2,5-dimethoxy) to probe steric/electronic effects. Use molecular docking (AutoDock Vina) to predict binding affinities against targets like kinase domains .
Q. How should researchers resolve contradictions in reported bioactivity data?
Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions (e.g., ATP concentration) or compound stability. Recommendations:
- Standardize assays using reference inhibitors (e.g., staurosporine for kinases).
- Validate compound integrity post-assay via LC-MS .
Q. What computational methods are suitable for mechanistic studies of target engagement?
Combine molecular dynamics (MD) simulations (AMBER or GROMACS) with quantum mechanics/molecular mechanics (QM/MM) to model:
- Hydrogen bonding between the oxadiazole and catalytic lysine residues.
- Solvent effects on the methanone linker’s rotational freedom .
Methodological Challenges & Solutions
Q. How can stability studies under physiological conditions be structured?
Conduct accelerated degradation studies in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C. Monitor degradation products via LC-MS every 24 hours. For oxidation-prone methoxyphenyl groups, add antioxidants (e.g., BHT) to storage solutions .
Q. What synthetic routes address regioselectivity in pyrazole functionalization?
The 1-methyl-3-arylpyrazole core is prone to N- vs. C-alkylation side reactions. To ensure C-5 selectivity:
- Use directing groups (e.g., -OMe) on the phenyl ring.
- Employ Pd-catalyzed C-H activation (e.g., Pd(OAc)₂ with pivalic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
